2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(17-7-1-2-8-17)10-20-12-5-4-11(15-16-12)18-9-3-6-14-18/h3-6,9H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMERZDGUJHBFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazole and pyridazine intermediates, which are then coupled through a thiol linkage
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole or pyridazine rings, leading to partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the presence of a pyridazine ring, a pyrazole moiety, and a pyrrolidine group linked through a thioether bond. This unique combination of heterocycles and functional groups suggests potential applications in drug development targeting various biological pathways.
Anticancer Activity
Research has indicated that compounds containing pyrazole and pyridazine rings may exhibit anticancer properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. A study highlighted the synthesis of pyrazole derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
Compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone have demonstrated significant anti-inflammatory activity. In one study, pyrazole-based compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specific derivatives showed up to 85% inhibition compared to standard anti-inflammatory drugs .
Antibacterial Effects
The antibacterial properties of related compounds suggest that this compound may also possess similar activities. Preliminary studies have indicated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Further research is needed to confirm these findings .
Case Study 1: Anticancer Evaluation
In a recent study, a series of pyrazole derivatives were synthesized, including this compound. These compounds were evaluated for their cytotoxicity against several cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as novel anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study demonstrated that specific compounds could effectively inhibit the expression of inflammatory markers in cellular models, indicating their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Heterocyclic Cores
Compound 7b :
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Key Differences: Replaces pyridazine with a thieno[2,3-b]thiophene core. Dual pyrazole units and carbonyl linkages enhance π-π stacking but reduce solubility compared to the target compound.
Compound 10 :
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
- Key Differences: Features pyrazolo-pyrimidine and thieno-thiophene systems.
- Synthetic Flexibility: Synthesized via enaminone intermediates with piperidine catalysis, a method adaptable to the target compound’s synthesis .
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) :
Functional Group Variations
1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters (5–12) :
- Key Differences: Oxime esters replace the thioether and pyrrolidine groups. These derivatives exhibit cytotoxicity in neuroblastoma cells (IC₅₀ = 3–12 µM), highlighting the pyrazole-ethanone scaffold’s pharmacological versatility .
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone :
- Key Differences: Contains a thiazolidinone sulfhydryl group instead of pyrrolidine. The sulfhydryl moiety may confer redox-modulating activity, contrasting with the target compound’s neutral thioether .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyridazine ring, a pyrazole moiety, and a thioether linkage, along with a pyrrolidine group. The structural complexity suggests multifaceted interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Anti-inflammatory Properties : Compounds featuring thioether linkages have been linked to reduced inflammation markers in preclinical models.
- Antimicrobial Effects : The presence of the pyrazole moiety has been associated with enhanced antibacterial and antifungal activities.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding : The structural components allow for potential binding to various receptors, influencing signal transduction pathways.
Antitumor Activity
A study examining the structure-activity relationship (SAR) of pyrazole derivatives indicated that modifications to the pyridazine ring could enhance cytotoxicity against cancer cell lines. For instance, derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting significant antitumor potential .
Anti-inflammatory Effects
In vitro studies demonstrated that compounds similar to this compound effectively inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating strong anti-inflammatory properties .
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. For example, one study reported that a related compound disrupted bacterial cell membranes, leading to cell lysis and death . This suggests that this compound may possess similar properties.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can intermediates be purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridazine C-3 position. A thiol group is introduced by reacting 6-(1H-pyrazol-1-yl)pyridazin-3-thiol with 1-(pyrrolidin-1-yl)ethanone under reflux in glacial acetic acid. The reaction mixture is typically heated for 4–6 hours, followed by filtration and recrystallization from ethanol or DMF/EtOH (1:1) to purify intermediates . Confirm purity via TLC and NMR (¹H/¹³C) before proceeding.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the molecular structure, particularly the pyridazine-pyrazole and pyrrolidinyl-thioether linkages. For non-crystalline samples, use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substituent positioning. Compare spectral data with structurally analogous compounds (e.g., benzothiazole-pyrazole hybrids) to validate assignments .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays for antimicrobial activity (e.g., MIC against E. coli, S. aureus) and cytotoxicity (MTT assay on mammalian cell lines). Use a scaffold-based approach: the pyridazine-thioether moiety may disrupt bacterial membrane integrity, while the pyrrolidinyl group enhances solubility for cellular uptake . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to minimize false positives.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs by varying:
- Pyrazole substituents : Replace 1H-pyrazol-1-yl with 3,5-dimethylpyrazole to assess steric effects.
- Thioether linker : Substitute sulfur with sulfoxide/sulfone to evaluate redox sensitivity.
- Pyrrolidinyl group : Introduce spirocyclic or N-alkyl modifications to probe conformational flexibility.
Test analogs in dose-response assays (e.g., IC₅₀) and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions .
Q. What experimental strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from batch-to-batch purity variations or assay conditions.
- Purity Control : Use HPLC (≥95% purity) and elemental analysis for each batch.
- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing; pre-equilibrate compounds in assay buffers to avoid precipitation.
- Replicate Design : Include triplicate technical replicates and biological triplicates. For example, organic degradation during long-term HSI data collection (as noted in wastewater studies) can be mitigated by continuous cooling .
Q. How can the synthetic route be optimized for scalability without compromising yield?
- Methodological Answer : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours) . Use greener solvents (e.g., ethanol/water mixtures) and immobilized catalysts (e.g., Pd/C for deprotection steps). Monitor reaction progress via inline FTIR to terminate at peak conversion.
Q. What are the stability challenges for this compound under physiological conditions, and how are they addressed?
- Methodological Answer : The thioether linkage is prone to oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Formulate as lyophilized powders or encapsulate in PEG-PLGA nanoparticles to enhance shelf life. For in vivo studies, use freshly prepared solutions in PBS (pH 7.4) .
Q. How can computational methods predict off-target interactions or toxicity?
- Methodological Answer : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability, CYP inhibition). For toxicity, employ ProTox-II to assess hepatotoxicity and mutagenicity. Validate predictions with zebrafish embryo assays (LC₅₀) and Ames test for genotoxicity .
Methodological Notes for Data Interpretation
- Crystallographic Data : Cross-validate SC-XRD results (e.g., dihedral angles between pyridazine and pyrrolidinyl groups) with DFT-optimized geometries (B3LYP/6-31G**) to identify conformational biases .
- Biological Data Normalization : Normalize activity data to internal controls (e.g., % viability relative to untreated cells) and report standard deviations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
